2-({4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid
Overview
Description
2-({4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C22H32N2O5S and its molecular weight is 436.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.20319330 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Applications
Research by Wang et al. (2006) on l-Piperazine-2-carboxylic acid derived N-formamides highlights the potential for compounds with piperazine and carboxylic acid functionalities to act as enantioselective Lewis basic catalysts. Their study demonstrated high enantioselectivities and yields across a range of substrates, suggesting utility in asymmetric synthesis and catalysis (Wang et al., 2006).
Synthetic Utility
Goli-Jolodar et al. (2016) introduced a novel N-sulfonated Brönsted acidic catalyst for synthesizing polyhydroquinoline derivatives via Hantzsch condensation. This research indicates the utility of sulfonated compounds in facilitating complex organic syntheses under solvent-free conditions, pointing towards the potential use of similar sulfonated piperazine derivatives in synthesis (Goli-Jolodar et al., 2016).
Pharmacological Research
Studies on compounds featuring piperazine and sulfonyl groups, like the work of Lang et al. (1999) on fluorinated derivatives of WAY 100635, a 5-HT1A antagonist, underscore the potential of such structures in developing pharmacological agents. Although this research focuses on receptor antagonism, it underscores the broader applicability of these structural motifs in medicinal chemistry (Lang et al., 1999).
Properties
IUPAC Name |
2-[4-[4-(2-methylpropyl)phenyl]sulfonylpiperazine-1-carbonyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5S/c1-16(2)15-17-7-9-18(10-8-17)30(28,29)24-13-11-23(12-14-24)21(25)19-5-3-4-6-20(19)22(26)27/h7-10,16,19-20H,3-6,11-15H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQPTGAMJWINKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCCC3C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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